3-Pyridyl diethylcarbamate
Description
Contextualization within Pyridine (B92270) and Carbamate (B1207046) Chemistry
3-Pyridyl diethylcarbamate, with the chemical formula C10H14N2O2, is a molecule of interest due to its hybrid nature. rsc.org It incorporates a pyridine ring, a fundamental aromatic heterocycle found in a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine moiety imparts specific electronic and reactivity characteristics to the molecule. rsc.org Simultaneously, it features a diethylcarbamate group, an ester of carbamic acid. Carbamates are a well-established class of organic compounds with diverse applications, including in the synthesis of polymers and as directing groups in organic synthesis. The linkage of the diethylcarbamate group to the 3-position of the pyridine ring via an oxygen atom creates an O-aryl carbamate, a structural motif that has garnered considerable attention in synthetic chemistry.
Significance of Investigating this compound in Academic Research
The primary significance of this compound in academic research lies in its utility as a powerful tool in synthetic organic chemistry. Specifically, the diethylcarbamate group serves as a potent directed metalation group (DMG). mdpi.com Directed ortho metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. mdpi.com The carbamate group in this compound can chelate to an organolithium reagent, directing the deprotonation to the adjacent ortho position on the pyridine ring. This allows for the precise introduction of a wide variety of electrophiles at a specific location, a process that would be challenging to achieve through other synthetic methods. This capability makes this compound a valuable starting material for the synthesis of complex, polysubstituted pyridine derivatives.
Overview of Current Research Trajectories Involving this compound
Current research involving this compound continues to explore its applications in directed ortho metalation strategies. Researchers are leveraging this compound to construct intricate molecular architectures, including those with potential biological activity. One notable research trajectory involves the use of this compound in the synthesis of epibatidine (B1211577) analogues. rsc.org Epibatidine is a potent analgesic, and the development of its analogues is an active area of medicinal chemistry research. The DoM of this compound provides a key step in building the fused ring systems characteristic of these complex molecules. rsc.org Furthermore, the versatility of the carbamate group as a DMG allows for its use in iterative DoM sequences, enabling the synthesis of highly functionalized aromatic and heteroaromatic compounds that would be otherwise difficult to access.
Detailed Research Findings
The utility of this compound in organic synthesis is best illustrated through its application in directed ortho metalation (DoM). The diethylcarbamate group is recognized as one of the most powerful directed metalation groups. mdpi.com In the case of this compound, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), leads to the regioselective deprotonation at the C-4 position of the pyridine ring. researchgate.net This generates a lithiated intermediate that can be trapped with various electrophiles.
For instance, quenching the lithiated species with an electrophile such as an aldehyde, ketone, or an alkyl halide introduces a new substituent at the 4-position of the pyridine ring. This methodology provides a reliable route to 3,4-disubstituted pyridines, which are important structural motifs in many biologically active compounds. The reaction of the lithiated intermediate of pyridin-3-yl-diethylcarbamate with a silylating agent, followed by cleavage of the carbamate group, has been employed as a key step in the synthesis of epibatidine analogues with a fused 3,4-pyridine ring. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51581-40-9 |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Appearance | Colorless Oil |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, as well as the ethyl groups of the diethylcarbamate moiety (quartet for -CH₂- and triplet for -CH₃). |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the diethylcarbamate group, including a characteristic signal for the carbonyl carbon. |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the carbamate group, typically in the range of 1700-1730 cm⁻¹, along with bands for C-N and C-O stretching, and aromatic C-H and C=C/C=N stretching from the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Properties
IUPAC Name |
pyridin-3-yl N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWVGRGLGHQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363759 | |
| Record name | 3-Pyridyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-40-9 | |
| Record name | 3-Pyridyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyridyl Diethylcarbamate and Its Analogues
Established Synthetic Pathways to 3-Pyridyl Diethylcarbamate
The synthesis of this compound is achieved through several established chemical strategies. These methods range from the construction of the core pyridine (B92270) ring system to the specific formation of the carbamate (B1207046) functional group onto a pre-existing pyridine structure.
One-Pot Cyclization Approaches for Pyridine Systems
While the direct synthesis of this compound via a single one-pot cyclization is not commonly reported, one-pot methodologies are crucial for constructing the foundational polysubstituted pyridine ring, which is the precursor to the final compound. core.ac.uk These methods combine multiple reaction steps in a single vessel, enhancing efficiency. The Chichibabin pyridine synthesis, for example, involves the condensation of aldehydes or ketones with ammonia (B1221849) or its derivatives to form the pyridine ring. wikipedia.org
More advanced one-pot, three-component reactions have been developed to produce highly functionalized pyridines. mdpi.com For instance, the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and efficient route to substituted pyridines. mdpi.com Another approach involves the cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with high regiochemical control. core.ac.uk A base-promoted, transition-metal-free method uses aromatic terminal alkynes and benzamides to form 3,5-diaryl pyridines in a formal [2+2+1+1] cyclocondensation. mdpi.com Such strategies are instrumental in creating substituted 3-hydroxypyridines, the key starting material for the subsequent carbamoylation step.
Insertion and Substitution Reaction Strategies
The formation of the carbamate moiety on the pyridine ring can be achieved through insertion and substitution reactions. Carbon dioxide, a renewable C1 source, can be used in insertion reactions into metal-amide bonds to generate a carbamato ligand. acs.orgmdpi.com This method offers a sustainable alternative to traditional reagents. acs.org
The most prevalent and direct method for synthesizing this compound and its analogues is through a nucleophilic substitution reaction. This process typically involves the condensation of 3-hydroxypyridine (B118123) with a suitable carbamoyl (B1232498) chloride, such as diethylcarbamoyl chloride. ntnu.no The reaction is generally performed in the presence of a base, like potassium hydroxide (B78521) or triethylamine, which deprotonates the hydroxyl group of 3-hydroxypyridine. chemicalbook.com This enhances the nucleophilicity of the oxygen atom, allowing it to attack the electrophilic carbonyl carbon of the diethylcarbamoyl chloride, thereby forming the carbamate linkage and yielding the final product.
Synthesis via Reaction of Alcohols with Phosgene (B1210022) Derivatives and Amines
A classical and widely used strategy for synthesizing carbamates involves the reaction of an alcohol with phosgene or its derivatives, followed by treatment with an amine. acs.org In the context of this compound, the alcohol is 3-hydroxypyridine. The highly toxic phosgene gas is often replaced by safer derivatives like triphosgene (B27547) or, more directly, by an N,N-disubstituted carbamoyl chloride such as diethylcarbamoyl chloride. acs.orgchemdad.com
In this specific synthesis, diethylcarbamoyl chloride serves as both the phosgene derivative and the source of the diethylamine (B46881) moiety. The reaction proceeds by condensing 3-hydroxypyridine (also known as 3-pyridinol) with diethylcarbamoyl chloride. ntnu.nomcbiotec.comvulcanchem.com A base is required to facilitate the reaction, with common choices including dimethylaniline or magnesium oxide. mcbiotec.com The base neutralizes the HCl byproduct generated during the condensation. The resulting ester, this compound, can then be isolated. mcbiotec.com
| Parameter | Condition | Source |
| Starting Alcohol | 3-Hydroxypyridine | mcbiotec.com |
| Carbamoylating Agent | Diethylcarbamoyl Chloride | ntnu.no |
| Base | Potassium Hydroxide, Triethylamine, Dimethylaniline | chemicalbook.commcbiotec.com |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | |
| Temperature | Room Temperature (20–25°C) | |
| Reaction Time | 6–12 hours |
Utilization of this compound as a Synthetic Precursor
Beyond its own synthesis, this compound is a valuable intermediate in organic synthesis, primarily due to the directing ability of the O-carbamate group.
Application in Directed ortho-Metalation (DoM) Strategies
The O-carbamate group, particularly the OCONEt₂ group, is one of the most powerful directed metalation groups (DMGs) in organic synthesis. acs.org The Directed ortho-Metalation (DoM) strategy leverages this property to achieve regioselective functionalization of the pyridine ring. researchgate.net The process involves treating this compound with a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (sBuLi) or lithium diisopropylamide (LDA), at low temperatures. ntnu.nounilag.edu.ng The carbamate group coordinates the lithium base and directs deprotonation to the adjacent ortho position (C4). acs.orgntnu.no
This generates a highly reactive ortho-lithiated intermediate. acs.org This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C4 position with high regioselectivity. nlc-bnc.ca This method provides access to a range of highly functionalized pyridine derivatives that would be difficult to synthesize otherwise. researchgate.net For example, after the DoM step, the introduction of a silyl (B83357) group, followed by cleavage of the carbamate, can lead to versatile triflate intermediates for further reactions. ntnu.no
| Electrophile | Reagent Example | Resulting Functional Group | Source |
| Silicon | Triethylsilyl chloride (TESCl) | -Si(C₂H₅)₃ | ntnu.no |
| Deuterium | Deuterated Methanol (MeOD) | -D | unilag.edu.ng |
| Boron | Phenyl boronic acid | -B(OH)₂ (after workup) | nlc-bnc.ca |
| Halogen | N-Bromosuccinimide (NBS) | -Br | researchgate.net |
| Carbonyl | Benzaldehyde | -CH(OH)Ph | unilag.edu.ng |
Derivatization for Analogous Compound Synthesis
This compound serves as a key starting material for the synthesis of various analogues. acs.org The functional group introduced at the C4-position via DoM can be further modified. Moreover, the carbamate group itself can be transformed. For instance, basic hydrolysis of the carbamate moiety regenerates the 3-hydroxypyridine scaffold, now functionalized at the C4 position, which can be used in subsequent reactions. ntnu.no
This precursor is particularly valuable in the synthesis of complex bioactive molecules. acs.org For example, a synthetic route to epibatidine (B1211577) analogues, which are nicotinic acetylcholine (B1216132) receptors, starts from this compound. acs.org The synthesis involves a sequence of DoM, silylation, carbamate cleavage, and subsequent cyclization steps to build the final fused-ring structure. acs.org The versatility of the dithiocarbamate (B8719985) group, a related functionality, in synthesizing organic intermediates such as lactams and thiazolidine-2-thiones further illustrates the potential pathways for derivatization that could be conceptually applied to carbamate precursors. nih.govresearchgate.net The synthesis of thiourea (B124793) derivatives from pyridyl precursors for applications in analytical chemistry also highlights the broad scope of derivatization possible from such pyridine-based scaffolds. nih.gov
Optimization of Synthetic Reaction Conditions and Yields
The efficiency of a chemical synthesis is paramount, with reaction yield being a critical metric. For the preparation of this compound and its analogues, the optimization of reaction conditions is a well-documented process aimed at maximizing product formation while minimizing impurities and waste. This involves a systematic investigation of various reaction parameters, including stoichiometry, temperature, solvents, and the role of catalysts or bases.
The primary synthetic route to aryl carbamates, including this compound, typically involves the condensation of a hydroxyl-containing precursor with a suitable carbamoyl chloride in the presence of a base. The general mechanism commences with the deprotonation of the hydroxyl group on the pyridine ring by a base, which enhances its nucleophilicity. The resulting pyridinolate anion then attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of the carbamate linkage and a salt byproduct.
Detailed Research Findings
Research into the synthesis of pyridyl carbamates and related structures has identified several key parameters that significantly influence the reaction outcome.
Stoichiometric Ratios: The ratio of reactants is a crucial factor. In the synthesis of analogous compounds like pyridin-3-yl dimethylcarbamate, using a slight excess of the carbamoyl chloride reagent (e.g., 1.2 to 1.5 equivalents) is reported to drive the reaction towards completion, ensuring that the primary starting material, 3-hydroxypyridine, is fully consumed. However, employing a significantly larger excess of the carbamoyl chloride can be detrimental, potentially leading to the formation of undesired di-substituted side products on the pyridine ring.
Temperature Effects: Temperature control is a delicate balance between reaction kinetics and product stability. For many pyridyl carbamate syntheses, room temperature (20–25°C) is considered optimal. These conditions are generally sufficient to achieve a reasonable reaction rate over several hours (6-12 hours) without promoting significant degradation. Increasing the temperature, for instance to reflux conditions, can accelerate the reaction but may also enhance the hydrolysis of the newly formed carbamate ester bond, ultimately reducing the isolated yield by as much as 10–15%. Conversely, some carbamate syntheses benefit from elevated temperatures. In one study optimizing a different carbamate formation, the yield progressively increased with temperature, reaching an optimum of 95% at 110 °C. rsc.org
| Temperature (°C) | Effect on Yield | Rationale | Reference |
|---|---|---|---|
| 20–25 (Room Temp) | Optimal | Balances reaction rate with minimal side product formation. | |
| Reflux Conditions | Decreased by 10-15% | Accelerates kinetics but promotes hydrolysis of the carbamate group. |
Role of Base and Solvent: The choice of base and solvent is critical for the reaction's success. A base, commonly a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the pyridine nitrogen, which would deactivate it towards the reaction. The selection of an appropriate base can be pivotal. In a related study on carbamate synthesis, various bases were tested, including sodium carbonate, DBU, and pyridine, which proved ineffective. rsc.org However, strong bases like sodium hydroxide, sodium t-butoxide, and potassium t-butoxide allowed the reaction to proceed, with lithium t-butoxide providing the highest yield. rsc.org
The solvent's role is to dissolve the reactants and facilitate the reaction. Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically employed to prevent unwanted side reactions with water.
| Base | Yield (%) | Reference |
|---|---|---|
| t-BuOLi | 95 | rsc.org |
| t-BuOK | 75 | rsc.org |
| t-BuONa | 63 | rsc.org |
| NaOH | 55 | rsc.org |
| Pyridine | <5 | rsc.org |
| Triethylamine (TEA) | <5 | rsc.org |
| DBU | <5 | rsc.org |
| Na₂CO₃ | <5 | rsc.org |
The optimization of these conditions is often an interconnected process. Modern approaches may utilize Design of Experiments (DoE) methodologies or high-throughput screening to rapidly evaluate a wide range of parameters and identify the optimal conditions for producing this compound and its analogues with high yield and purity. beilstein-journals.orgbeilstein-journals.org
Chemical Reactivity and Mechanistic Studies of 3 Pyridyl Diethylcarbamate
Hydrolysis Mechanisms Under Acidic and Basic Conditions
While specific kinetic studies on the hydrolysis of 3-Pyridyl diethylcarbamate are not extensively documented, the hydrolysis mechanisms can be inferred from studies on analogous pyridyl carbamates. The rate and pathway of hydrolysis are highly dependent on the pH of the medium.
Under acidic conditions, the pyridine (B92270) nitrogen is expected to be protonated. For related N-aryl pyridylcarbamates, it has been observed that at low pH (up to pH 4), the reaction proceeds via a bimolecular attack of water on the N-protonated substrate. researchgate.net This is an uncommon mechanism for carbamates and is attributed to the increased basicity of the pyridyl nitrogen compared to the carbonyl oxygen. researchgate.net The protonation of the pyridine ring would make the carbamate (B1207046) a better leaving group, facilitating nucleophilic attack at the carbonyl carbon.
In neutral to moderately basic conditions (pH 4-7), the hydrolysis of analogous pyridyl carbamates is consistent with a BAc2 mechanism, involving the nucleophilic attack of a water molecule on the carbonyl carbon of the neutral carbamate. researchgate.net
Under strongly basic conditions (pH > 7), the hydrolysis mechanism is expected to shift to a base-catalyzed process where the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. researchgate.net This is a common pathway for the hydrolysis of esters and carbamates. The rate of hydrolysis would be directly proportional to the hydroxide ion concentration. For some pyridyl carbamates, this alkaline hydrolysis has been shown to proceed through a BAc2 mechanism with nucleophilic catalysis. researchgate.net
Kinetic data for the hydrolysis of related N-aryl pyridylcarbamates are presented below, illustrating the effect of substituents on the aryl ring on the hydrolysis rate.
| Substituent (X) in Phenyl N-(2-pyridyl)carbamate | k (s⁻¹) at pH 10 | pKₐ of Carbamate |
| p-OCH₃ | 1.2 x 10⁻³ | 9.8 |
| p-CH₃ | 1.8 x 10⁻³ | 9.6 |
| H | 3.0 x 10⁻³ | 9.4 |
| p-Cl | 7.5 x 10⁻³ | 9.0 |
| m-NO₂ | 2.5 x 10⁻² | 8.5 |
| Data derived from studies on analogous compounds. researchgate.net |
Nucleophilic Substitution Reactions Involving the Pyridine Moiety
The pyridine ring is generally considered to be electron-deficient and is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. In the case of this compound, the carbamate group itself is not a strong activating group for SNAr on the pyridine ring.
However, the introduction of strongly electron-withdrawing groups, such as a nitro group, onto the pyridine ring can significantly enhance its reactivity towards nucleophiles. For instance, studies on nitropyridine carbamates have shown that the nitro group can be displaced by various nucleophiles, including amines, alkoxides, and thiolates. ntnu.no This suggests that if this compound were to be functionalized with a nitro group, similar nucleophilic substitution reactions on the pyridine ring would be feasible.
Furthermore, the carbamate moiety itself can be the subject of nucleophilic attack, leading to the cleavage of the C-O bond and the release of 3-hydroxypyridine (B118123). While this is technically a reaction of the carbamate group, it is a primary pathway for the functionalization of the pyridine oxygen.
Another potential reaction involving the pyridine moiety is directed ortho metalation. The carbamate group is known to be an effective directing group in the metalation of aromatic rings. acs.org This strategy could potentially be used to introduce substituents at the C-2 or C-4 positions of the pyridine ring in this compound, although this specific application has not been extensively reported.
Lewis Acid-Base Interactions and Adduct Formation
The lone pair of electrons on the nitrogen atom of the pyridine ring makes this compound a Lewis base. It can readily interact with Lewis acids to form adducts. This interaction can have a significant impact on the reactivity of the molecule.
Coordination of a Lewis acid to the pyridine nitrogen would increase the electron-withdrawing nature of the pyridine ring, thereby making the carbonyl carbon of the carbamate group more electrophilic and susceptible to nucleophilic attack. This principle is utilized in Lewis acid-catalyzed reactions. For example, the N-acylation of carbamates can be effectively promoted by Lewis acids like zinc chloride (ZnCl₂). researchgate.netsemanticscholar.org
Computational and experimental studies on related systems, such as N-(3-pyridyl)aldimines, have shown that Lewis acids like BF₃·Et₂O can activate the molecule towards cycloaddition reactions by coordinating to the pyridine nitrogen. researchgate.net A similar activation can be anticipated for this compound in various chemical transformations.
Furthermore, the carbamate group itself can participate in Lewis acid-base interactions. The carbonyl oxygen has lone pairs of electrons and can coordinate to Lewis acids. This interaction would also enhance the electrophilicity of the carbonyl carbon. The ability of both the pyridine nitrogen and the carbamate oxygen to interact with Lewis acids suggests that the molecule could potentially act as a bidentate ligand in certain contexts, although steric factors might influence this behavior.
Comparative Reactivity Studies with Related Carbamate and Dithiocarbamate (B8719985) Structures
The reactivity of this compound can be better understood by comparing it with its sulfur-containing analogue, 3-pyridyl diethyldithiocarbamate. In dithiocarbamates, both oxygen atoms of the carbamate are replaced by sulfur atoms. wikipedia.org This substitution has a profound effect on the electronic properties and reactivity of the functional group.
The carbon atom in the C=S double bond of a dithiocarbamate is generally less electrophilic than the carbonyl carbon in a carbamate. This is due to the better π-donating ability of the nitrogen lone pair towards the thiocarbonyl group and the lower electronegativity of sulfur compared to oxygen. Consequently, dithiocarbamates are generally more resistant to hydrolysis than carbamates.
The reactions of dithiocarbamates often involve the sulfur atoms. For example, they are readily S-alkylated and can be oxidized to form thiuram disulfides. wikipedia.org These types of reactions are not available to carbamates.
The table below provides a qualitative comparison of the expected reactivity of this compound and its dithiocarbamate analogue.
| Reaction Type | This compound | 3-Pyridyl Diethyldithiocarbamate | Rationale |
| Hydrolysis (Basic) | More reactive | Less reactive | Carbonyl carbon is more electrophilic. |
| Nucleophilic attack at C=X | Favored at C=O | Less favored at C=S | Greater polarity of the C=O bond. |
| Reaction with Electrophiles at X | N/A | S-alkylation, S-oxidation | Sulfur is a softer, more nucleophilic center. |
| Lewis Acid Coordination | Pyridine N, Carbonyl O | Pyridine N, Thiocarbonyl S | Oxygen is a harder Lewis base than sulfur. |
This table is based on general principles of carbamate and dithiocarbamate reactivity. wikipedia.org
Elucidation of Reaction Pathways and Transition States
Detailed computational studies specifically on the reaction pathways and transition states of this compound are limited. However, insights can be gained from theoretical investigations of related systems.
For nucleophilic substitution reactions at the carbonyl carbon, the reaction is expected to proceed through a tetrahedral intermediate, consistent with the BAc2 mechanism. Theoretical studies on the aminolysis of related carbamates have investigated the energetics of such intermediates and the transition states leading to their formation and breakdown. ugent.be The stability of the tetrahedral intermediate and the height of the energy barriers for its formation and collapse would be influenced by the nature of the nucleophile, the leaving group, and the solvent.
In reactions involving the pyridine ring, such as nucleophilic aromatic substitution, the pathway would involve the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is a key factor in determining the feasibility of the reaction.
For Lewis acid-catalyzed reactions, computational studies on similar systems have shown that the Lewis acid coordinates to the Lewis basic site (e.g., the pyridine nitrogen), leading to a lowering of the activation energy for the subsequent step. researchgate.net For instance, in a hypothetical Lewis acid-catalyzed acylation, the transition state would involve the coordinated Lewis acid, the carbamate, and the acylating agent.
The elucidation of specific reaction pathways and the characterization of transition states for reactions of this compound would require dedicated computational modeling, such as density functional theory (DFT) calculations. Such studies would provide valuable information on the geometry of transition states, activation energies, and the role of solvent effects, ultimately leading to a more complete understanding of the compound's chemical reactivity.
Derivatization Strategies for Enhanced Research Applications
Chemical Derivatization for Spectroscopic Analysis
Spectroscopic analysis, including techniques like UV-Visible (UV-Vis) spectrophotometry, fluorescence spectroscopy, and mass spectrometry (MS), often relies on the intrinsic properties of an analyte. When a compound exhibits weak or non-specific spectroscopic signals, chemical derivatization can be employed to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group), thereby significantly enhancing detection sensitivity and selectivity. chromatographyonline.com
For 3-Pyridyl diethylcarbamate, derivatization could target the pyridine (B92270) ring to modulate its spectroscopic properties. While the pyridine moiety has a native UV absorbance, modification can shift the maximum absorption wavelength (λmax) to a region with less interference from matrix components, or increase the molar absorptivity for a stronger signal. chromatographyonline.com
Key Derivatization Approaches for Spectroscopy:
Introduction of Chromophores: Attaching a chromophoric group, such as a nitrobenzyl or dinitrophenyl moiety, to the pyridine ring can enhance UV-Vis detection. This is a common strategy to make analytes more responsive to standard UV-Vis detectors used in liquid chromatography. chromatographyonline.com
Fluorogenic Labeling: For fluorescence spectroscopy, which offers higher sensitivity than absorbance, a fluorophore can be attached. Reagents like dansyl chloride or fluorescamine, which react with specific functional groups, could be used on a modified version of the parent molecule, although this compound itself lacks the primary or secondary amine groups these reagents typically target.
Mass Spectrometry (MS) Enhancement: In GC-MS or LC-MS, derivatization can improve ionization efficiency and produce characteristic fragment ions, aiding in structural elucidation and quantification. Silylation, for instance, can increase volatility for GC-MS, while other derivatizations can introduce easily ionizable groups for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) in MS. mdpi-res.comchemcoplus.co.jp For example, derivatization with 3-pyridyldiazomethane has been used for the analysis of other compounds by mass spectrometry. mdpi-res.com
The table below summarizes general derivatization strategies applicable for enhancing spectroscopic analysis.
| Derivatization Strategy | Target Functional Group | Reagent Example | Spectroscopic Outcome |
| Chromophore Tagging | Amines, Hydroxyls, Phenols | 4-Nitrobenzoyl chloride | Enhanced UV-Vis absorbance, shift in λmax chromatographyonline.com |
| Fluorophore Tagging | Primary/Secondary Amines | Dansyl Chloride | Introduction of strong fluorescence properties chromatographyonline.com |
| MS Signal Enhancement | Active Hydrogens (-OH, -NH, -SH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and characteristic mass fragments for GC-MS chemcoplus.co.jp |
| Charge Tagging for MS | Carboxylic Acids, Amines | Girard's Reagents (T, P) | Introduction of a permanent positive charge for enhanced ESI-MS sensitivity |
Derivatization for Chromatographic Detection and Separation
Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and quantifying compounds in a mixture. The efficiency of these methods can be significantly improved through derivatization, which aims to modify an analyte's properties to be more compatible with the chosen separation method. chromatographyonline.comsci-hub.se
For GC analysis, compounds must be volatile and thermally stable. Polar compounds like alcohols, acids, and some amines often require derivatization to reduce their polarity and increase their volatility. chromatographyonline.comchemcoplus.co.jp While this compound may be amenable to GC analysis, its potential polar metabolites, such as 3-hydroxypyridine (B118123) (formed from hydrolysis of the carbamate (B1207046) ester), would likely require derivatization. The most common method for this is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp
For HPLC, derivatization is less about volatility and more about enhancing detection. sci-hub.se This is particularly useful when using common detectors like UV-Vis or fluorescence detectors. By attaching a strongly absorbing or fluorescing tag, the sensitivity and selectivity of the analysis can be dramatically increased. chromatographyonline.com Post-column derivatization is a technique where the derivatizing reagent is introduced after the analyte has been separated on the column but before it reaches the detector. This approach has been used for various compounds, including the derivatization of oxaliplatin (B1677828) with N,N-diethyldithiocarbamate for HPLC-UV determination. sci-hub.se
The following table outlines common derivatization strategies for chromatographic applications.
| Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Functional Groups |
| Gas Chromatography (GC) | Increase Volatility & Thermal Stability | Silylating Agents | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -SH chemcoplus.co.jpcitius.technology |
| GC | Improve Electron Capture Detection | Acylating Agents | Heptafluorobutyric Anhydride (HFBA) | -OH, -NH2 |
| High-Performance Liquid Chromatography (HPLC) | Enhance UV-Vis Detection | Benzoylating Agents | Benzoyl Chloride | -OH, -NH2 chromatographyonline.com |
| HPLC | Enhance Fluorescence Detection | Fluorogenic Reagents | o-Phthalaldehyde (OPA) | Primary Amines sci-hub.se |
| HPLC | Improve Separation/Detection | Dithiocarbamates | Sodium diethyldithiocarbamate | Epoxides, Alkylating Agents citius.technologyresearchgate.net |
Functionalization through Derivatization for Biological Probes
Transforming a compound into a biological probe is a sophisticated application of derivatization that enables the investigation of its role and interactions within a biological system. d-nb.info This involves attaching a specific functional moiety that allows for visualization, isolation, or identification of the compound's molecular targets. chemrxiv.org For this compound, such functionalization would be key to elucidating its mechanism of action or identifying its binding proteins.
Strategies for creating biological probes often involve multi-step synthesis to incorporate a reporter group without disrupting the core structure responsible for biological activity.
Types of Functional Probes and Their Applications:
Fluorescent Probes: By attaching a fluorescent dye (a fluorophore) to this compound, its uptake, distribution, and localization within living cells could be monitored using fluorescence microscopy. The functionalization of rhodamine platforms with pyridinone units is an example of creating fluorescent probes for detecting metal ions. nih.gov Similarly, iridium(III) complexes have been functionalized to act as bioimaging probes. dtu.dk
Affinity-Based Probes (e.g., Biotinylation): Biotin is a vitamin that binds with extremely high affinity to the protein streptavidin. A biotinylated derivative of this compound could be used in "pull-down" experiments. After incubating the probe with cell lysates, streptavidin-coated beads can be used to isolate the probe along with any proteins it has bound to. These captured proteins can then be identified by mass spectrometry, revealing the compound's cellular targets.
Photoaffinity Probes: These probes contain a photo-reactive group (e.g., a diazirine or benzophenone) that, upon exposure to UV light, forms a covalent bond with nearby molecules. A photoaffinity version of this compound would allow researchers to permanently link the compound to its specific binding partners in a complex biological environment, facilitating their subsequent isolation and identification. chemrxiv.org A co-crosslinking strategy can be used to attach both redox probes and biological probes to a nanoparticle surface for biosensing applications. d-nb.info
The development of such probes from a parent compound like this compound would require significant synthetic effort, potentially starting from a modified 3-hydroxypyridine precursor that already contains a linker or a latent functional handle for later attachment of the desired tag. nih.govmdpi.com
| Probe Type | Functional Moiety Added | Research Application | Principle of Action |
| Fluorescent Probe | Fluorophore (e.g., Rhodamine, BODIPY) | Cellular Imaging, Flow Cytometry | The probe is visualized directly in cells or tissues via its fluorescence. nih.gov |
| Affinity Probe | Affinity Tag (e.g., Biotin) | Target Identification, Protein Pull-Downs | The probe and its bound targets are isolated from a complex mixture using the high-affinity interaction between the tag (Biotin) and its binding partner (Streptavidin). |
| Photoaffinity Probe | Photo-reactive Group (e.g., Diazirine) | Covalent Target Capture, Target Identification | Upon UV irradiation, the probe forms a stable covalent bond with its specific biological target, allowing for stringent purification and identification. chemrxiv.org |
| Bioorthogonal Probe | Click-Chemistry Handle (e.g., Alkyne, Azide) | Metabolic Labeling, In-situ Target Labeling | A small, inert chemical handle is incorporated into the probe, which can then be specifically reacted with a reporter tag inside a living system using bioorthogonal "click" chemistry. dtu.dk |
Advanced Spectroscopic Characterization of 3 Pyridyl Diethylcarbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Pyridyl diethylcarbamate provides specific information about the number and electronic environment of protons. The pyridine (B92270) ring protons appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current. The proton at the C-2 position is expected to be the most deshielded, appearing as a doublet, while the C-6 proton will also be a doublet further downfield than the other ring protons. The protons at C-4 and C-5 will appear as multiplets, with their coupling patterns revealing their adjacency.
The ethyl groups of the diethylcarbamate moiety exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons coupled to the adjacent methylene group. The chemical shift of the methylene protons is influenced by the adjacent nitrogen atom of the carbamate (B1207046) group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
Note: Data are predicted based on typical chemical shifts for 3-substituted pyridines and N,N-diethylamides/carbamates.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Pyridine) | ~8.5 - 8.7 | Doublet (d) |
| H-6 (Pyridine) | ~8.4 - 8.6 | Doublet (d) |
| H-4 (Pyridine) | ~7.5 - 7.7 | Multiplet (m) |
| H-5 (Pyridine) | ~7.3 - 7.5 | Multiplet (m) |
| -N(CH₂CH₃)₂ | ~3.3 - 3.5 | Quartet (q) |
| -N(CH₂CH₃)₂ | ~1.1 - 1.3 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org The carbonyl carbon (C=O) of the carbamate group is highly deshielded and appears at the low-field end of the spectrum, typically between 150 and 160 ppm.
The carbons of the pyridine ring resonate in the aromatic region (120-155 ppm). The C-3 carbon, being attached to the electron-withdrawing carbamate oxygen, is expected to be significantly deshielded. The chemical shifts of the ethyl group carbons appear in the aliphatic region, with the methylene carbon (-CH₂-) appearing further downfield than the methyl carbon (-CH₃-) due to its proximity to the nitrogen atom. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Note: Data are predicted based on known values for substituted pyridines and carbamates. researchgate.netchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~153 - 155 |
| C-3 (Pyridine) | ~150 - 152 |
| C-2 (Pyridine) | ~147 - 149 |
| C-6 (Pyridine) | ~145 - 147 |
| C-4 (Pyridine) | ~126 - 128 |
| C-5 (Pyridine) | ~123 - 125 |
| -N(CH₂CH₃)₂ | ~42 - 44 |
| -N(CH₂CH₃)₂ | ~13 - 15 |
Advanced NMR Techniques for Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. mdpi.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would show correlations between the adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aliphatic quartet to the methylene carbon and the aromatic multiplets to their respective pyridine carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the H-2 and H-4 protons of the pyridine ring to the C-3 carbon, and from the methylene (-CH₂-) protons of the ethyl groups to the carbamate carbonyl carbon (C=O). These correlations unequivocally establish the connection between the pyridine ring and the diethylcarbamate moiety through the C-O-C=O linkage. researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. azooptics.com The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. nih.gov
For this compound, the most prominent and diagnostic absorption band is the strong C=O (carbonyl) stretching vibration of the carbamate group, expected in the region of 1725–1705 cm⁻¹. The spectrum would also feature C-O stretching vibrations associated with the ester-like linkage (Ar-O-C=O) and the C-N stretching of the carbamate. Vibrations corresponding to the pyridine ring, including C=C and C=N stretching, are expected in the 1600–1400 cm⁻¹ region. Aliphatic and aromatic C-H stretching vibrations would appear around 3100–3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Ethyl) | 2980 - 2850 | Medium |
| C=O Stretch | Carbamate | 1725 - 1705 | Strong |
| C=C, C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch | Aryl-O-Carbonyl | 1300 - 1200 | Strong |
| C-N Stretch | Carbamate | 1250 - 1150 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. bspublications.net The chromophore in this compound is the pyridine ring. Pyridine itself typically exhibits strong π→π* transitions around 250-260 nm. researchgate.net
The diethylcarbamate group attached to the pyridine ring at the 3-position via an oxygen atom acts as an auxochrome. This substituent can cause a bathochromic shift (a shift to a longer wavelength) of the primary absorption bands due to the extension of the conjugated system by the non-bonding electrons on the oxygen and nitrogen atoms. ijprajournal.com A weaker n→π* transition, involving the non-bonding electrons on the pyridine nitrogen and carbamate oxygen, may also be observed, often as a shoulder on the main absorption peak. The exact position and intensity of the absorption maxima (λmax) are known to be sensitive to solvent polarity. uomustansiriyah.edu.iq
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore/Functional Group | Expected λmax (nm) |
| π → π | Pyridine Ring & Conjugated System | ~260 - 280 |
| n → π | C=O, Pyridine Nitrogen | >280 (often weak or a shoulder) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. mdpi.com It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. miamioh.edu
For this compound, with a molecular formula of C₁₀H₁₄N₂O₂, the theoretical exact mass can be calculated. scbt.com Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The measured m/z value from HRMS would be compared to the calculated value to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the structure, with expected losses of the ethyl groups, the entire diethylamino group, or cleavage at the ester linkage.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Nominal Mass | 194 |
| Calculated Exact Mass ([M]) | 194.10553 |
| Observed Ion (e.g., ESI+) | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 195.11334 |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials, providing precise information about atomic arrangement, bond lengths, and intermolecular interactions. While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, the general principles of this method are well-established for the structural elucidation of related carbamate and pyridine derivatives. nih.govacs.orgijcce.ac.ir This section outlines the expected methodology and the type of structural insights that would be obtained from such an analysis.
Methodology for Structural Elucidation
The process of determining a crystal structure through single-crystal X-ray diffraction involves several key steps. Initially, a high-quality single crystal of the compound is required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent.
Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. The intensities and positions of the diffracted X-rays are recorded as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the space group of the crystal. mdpi.com
The final step involves solving and refining the crystal structure. Using the collected diffraction data, the positions of the individual atoms within the unit cell are determined. The structural model is then refined to achieve the best possible fit with the experimental data.
Expected Structural Insights for this compound
A successful X-ray diffraction analysis of this compound would provide a wealth of structural information, which can be compiled into detailed crystallographic data tables.
Crystallographic Data: This includes fundamental parameters of the crystal lattice.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| a, b, c (Å) | These are the lengths of the unit cell edges. |
| α, β, γ (°) | These are the angles between the unit cell axes. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | The calculated density of the crystal. |
Key Bond Lengths and Angles: The analysis would yield precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This data is crucial for confirming the covalent structure of the molecule and for comparing with theoretical models. For this compound, key parameters would include the lengths of the C-O, C-N, and C=O bonds within the carbamate group, as well as the bond lengths and angles of the pyridine ring.
Torsional Angles and Molecular Conformation: Torsional angles describe the rotation around single bonds and are critical for defining the three-dimensional shape (conformation) of the molecule. The analysis would reveal the relative orientation of the diethylcarbamate group with respect to the pyridine ring.
Intermolecular Interactions: In the solid state, molecules are held together by a network of intermolecular forces. X-ray diffraction can identify and characterize these interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the pyridine rings. These interactions are fundamental to understanding the packing of the molecules in the crystal lattice.
While specific experimental data for this compound is not currently published, the application of X-ray diffraction remains the definitive method for its solid-state structural characterization. The detailed atomic-level information obtained from such a study would be invaluable for understanding its chemical properties and for the rational design of related functional molecules. Studies on various carbamate derivatives have demonstrated the utility of this technique in establishing structure-activity relationships. nih.govjst.go.jp
Computational Chemistry and Molecular Modeling of 3 Pyridyl Diethylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods provide a detailed picture of molecular orbitals, charge distribution, and reactivity, offering a foundation for further computational studies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It is employed to determine optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and various electronic properties that dictate the reactivity of compounds like 3-Pyridyl diethylcarbamate. ias.ac.in DFT calculations on related substituted pyridines and carbamates have been used to predict their nucleophilicity and chemical reactivity. nih.govias.ac.in
For this compound, DFT analysis would focus on several key aspects:
Geometric Optimization: Determining the most stable three-dimensional conformation by finding the minimum energy state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability. ijcce.ac.ir
Reactivity Descriptors: Based on FMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity. nih.gov
| DFT-Calculated Property | Significance for this compound |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO Energy | Indicates the molecule's electron-donating capability, often localized on the pyridine (B92270) nitrogen or carbamate (B1207046) oxygen atoms. |
| LUMO Energy | Indicates the molecule's electron-accepting capability, typically centered on the aromatic ring. |
| HOMO-LUMO Gap | Reflects the chemical stability and reactivity; a smaller gap suggests higher reactivity. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.net It visualizes the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other charged species. nih.gov MEP surfaces are color-coded to identify electron-rich and electron-poor regions.
For this compound, an MEP analysis would reveal:
Electron-Rich Regions (Negative Potential): Typically colored red, these areas are susceptible to electrophilic attack. For this molecule, such regions are expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carbamate group, indicating likely sites for hydrogen bonding or metal coordination. researchgate.netresearchgate.net
Electron-Poor Regions (Positive Potential): Usually colored blue, these regions are prone to nucleophilic attack. These are often found around the hydrogen atoms of the ethyl groups and the pyridine ring. nih.gov
This analysis is crucial for understanding non-covalent interactions, which are fundamental to ligand-receptor binding in biological systems. ymerdigital.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential binding modes and estimating the strength of the interaction. nih.gov For molecules containing pyridyl and carbamate moieties, common targets include enzymes like cholinesterases, kinases, and proteases. mdpi.comresearchgate.net
A typical molecular docking workflow for this compound would involve:
Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.
Docking Algorithm: Using software to systematically sample various conformations and orientations of the ligand within the protein's active site.
Scoring Function: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores generally indicate more favorable binding. samipubco.com
The results predict how the ligand fits into the binding pocket and which interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) stabilize the complex. For instance, the pyridine ring can act as a hydrogen bond acceptor or participate in π-stacking with aromatic residues like tyrosine or phenylalanine, while the carbamate group can form hydrogen bonds through its carbonyl oxygen. mdpi.compeerj.com
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. rsc.org MD simulations are used to assess the stability of the docked ligand-protein complex and to analyze the conformational changes that may occur upon binding. samipubco.commdpi.com
In the context of this compound, an MD simulation would typically follow a molecular docking study. The docked complex is placed in a simulated physiological environment (a box of water molecules and ions), and the motions of all atoms are calculated over a set period (nanoseconds to microseconds). mdpi.com
Key insights from MD simulations include:
Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the initial docking pose is stable over time. peerj.com
Conformational Flexibility: MD reveals how the ligand and protein adapt to each other, highlighting the flexibility of both the ligand's rotatable bonds and the protein's side chains.
Interaction Analysis: The simulation allows for a detailed analysis of the persistence of key interactions, such as hydrogen bonds, throughout the simulation period.
Prediction of Binding Modes and Affinities in Biological Systems
Combining docking and MD simulations allows for a more accurate prediction of how this compound binds to a biological target. The initial poses from docking are refined and validated through MD, leading to a more reliable model of the ligand-receptor complex. samipubco.com
The prediction of binding modes involves identifying the specific amino acid residues that interact with the ligand. For a molecule like this compound, this could involve:
Pyridine Moiety: Hydrogen bonding with polar residues or π-stacking interactions.
Carbamate Linkage: The carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (if present in related primary/secondary carbamates) acting as a donor.
Diethyl Groups: Engaging in hydrophobic interactions within nonpolar pockets of the active site.
Binding affinity, or the strength of the interaction, can be estimated using scoring functions from docking or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which calculates the free energy of binding from MD simulation snapshots. samipubco.com Accurate prediction of binding affinity is crucial for ranking potential drug candidates. nih.gov
Enzyme Inhibition and Receptor Agonism Research Modalities Mechanistic and Structure Activity Focus
Cholinesterase Inhibition Studies
The carbamate (B1207046) structure is integral to many compounds that act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). This inhibitory action is a key therapeutic strategy for conditions such as glaucoma and myasthenia gravis, and for managing the symptoms of Alzheimer's disease. nih.gov The mechanism typically involves the carbamoylation of a serine residue in the enzyme's active site, forming a transient covalent bond that is more stable and hydrolyzes more slowly than the acetylated enzyme intermediate, leading to temporary inactivation of the enzyme. nih.gov
Acetylcholinesterase (AChE) Inhibition Kinetics and Mechanism
Despite the presence of the diethylcarbamate moiety, specific studies detailing the acetylcholinesterase inhibition kinetics (such as IC₅₀ or Kᵢ values) for 3-Pyridyl diethylcarbamate could not be located in the available scientific literature. Therefore, no quantitative data on its potency or detailed mechanistic insights into its interaction with AChE can be provided at this time.
Butyrylcholinesterase (BChE) Inhibition Kinetics and Mechanism
Similarly, for butyrylcholinesterase, another important cholinesterase that can hydrolyze acetylcholine, there is no specific research detailing the inhibition kinetics or mechanism by this compound.
Mode of Inhibition Analysis (e.g., Competitive, Non-Competitive, Mixed)
Without kinetic data from inhibition studies, an analysis of the mode of inhibition (be it competitive, non-competitive, or mixed) for this compound against either AChE or BChE cannot be determined.
Inhibition of Other Metabolic and Replicative Enzymes
The inhibitory activity of this compound has not been reported against other significant enzyme targets in the searched literature.
Carbonic Anhydrase (hCA-I, hCA-II) Inhibition
There is no available data to suggest that this compound has been evaluated as an inhibitor of human carbonic anhydrase isoforms I and II.
Glycosidase (α-Glucosidase, α-Amylase) Inhibition
No studies were found that investigated the potential for this compound to inhibit α-glucosidase or α-amylase.
DNA Gyrase and Topoisomerase IV Inhibition
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are crucial enzymes that manage DNA topology during replication and are validated targets for antibacterial agents. whiterose.ac.uk The inhibition of these enzymes, particularly the ATPase subunit (GyrB for gyrase and ParE for topoisomerase IV), is a key mechanism for several classes of antibiotics.
Research into inhibitors for these enzymes has extensively focused on scaffolds containing a pyridine (B92270) ring. Specifically, pyridine-3-carboxamide derivatives have emerged as a novel class of potent DNA gyrase inhibitors. whiterose.ac.uknih.gov These compounds are designed to target the ATP-binding site of the GyrB/ParE subunits. mdpi.com
Mechanistic and Structure-Activity Relationship (SAR) Focus: The inhibitory activity of pyridine-based compounds is rooted in their ability to form key hydrogen bonds within the ATPase active site. The pyridine nitrogen acts as a hydrogen bond acceptor, a feature confirmed by co-crystallization studies. whiterose.ac.uk Structure-activity relationship studies on pyridine-3-carboxamide-6-yl-ureas reveal that substitutions on an attached phenyl ring can significantly influence both enzyme potency and antibacterial efficacy. For example, an ortho-chloro substitution on the phenyl ring resulted in a compound with a good balance of enzyme inhibition (GyrB IC50 of 1.6 µM) and cellular activity. whiterose.ac.uk
Table 1: Inhibitory Activity of Selected Pyridine Derivatives against DNA Gyrase and Topoisomerase IV
| Compound Class | Specific Compound Example | Target Enzyme | IC50 Value (µM) | Source(s) |
|---|---|---|---|---|
| Pyridine-3-carboxamide-6-yl-urea | ortho-chloro phenyl derivative | S. aureus GyrB | 1.6 | whiterose.ac.uk |
| Pyridine-3-carboxamide-6-yl-urea | Thiazole derivative | S. aureus GyrB | 0.42 | whiterose.ac.uk |
| Pyridine Urea Carboxamide | Pyrazole-based derivative | E. coli Gyrase | 0.019 | whiterose.ac.uk |
| Pyridothienopyrimidine | 4'-(4-methyl-piperazin-1-yl) derivative | E. coli DNA Gyrase | 3.44 | nih.govresearchgate.net |
| Pyridothienopyrimidine | 4'-(4-methyl-piperazin-1-yl) derivative | E. coli Topoisomerase IV | 14.46 | nih.govresearchgate.net |
| Pyridothienopyrimidine | N-(furan-2-yl)-4'-amine derivative | E. coli DNA Gyrase | 5.77 | nih.govresearchgate.net |
Modulation of Xenobiotic-Metabolizing Enzymes
Xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are central to the metabolism and detoxification of foreign compounds. The carbamate moiety, especially in the form of diethyldithiocarbamate (DEDC) , a close structural relative of diethylcarbamate, is a known inhibitor of several CYP isoforms.
Mechanistic and Structure-Activity Focus: DEDC has been identified as a potent inhibitor of CYP2E1 and has also been shown to inhibit CYP2A6 in vitro. nih.govduke.edu Studies have demonstrated that low doses of DEDC can selectively inhibit CYP2E1 activity in rats. nih.gov However, its in vivo effects can differ from in vitro observations, as it did not significantly alter the pharmacokinetics of certain CYP-metabolized drugs in human studies, suggesting a complex inhibitory profile. duke.edunih.gov In some experimental systems using rat liver microsomes, DEDC was found to be inactive against CYP2E1, highlighting the variability of its effects depending on the specific conditions and substrates used. oup.com
Table 2: Reported Inhibitory Effects of Diethyldithiocarbamate (DEDC) on Cytochrome P450 (CYP) Isoforms
| CYP Isoform | Effect | Context | Source(s) |
|---|---|---|---|
| CYP2E1 | Selective inhibition | In vivo (rat), low dose | nih.gov |
| CYP1A2 | Inhibition | In vivo (rat), higher dose | nih.gov |
| CYP2A6 | Inhibition | In vitro (human liver) | duke.edu |
Agonist Activity at Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial in synaptic transmission throughout the central and peripheral nervous systems. The 3-pyridyl structural motif is a cornerstone of many potent and selective nAChR agonists, most famously nicotine (B1678760) itself. This pharmacophore is essential for binding to the receptor's active site.
Mechanistic and Structure-Activity Focus: A vast body of research exists on ligands containing a 3-pyridyl ring, which typically interacts with a conserved aromatic pocket in the nAChR binding site. Structure-activity relationship studies have explored numerous modifications to this core structure to enhance affinity and selectivity for different nAChR subtypes, such as α4β2 and α7. acs.org
For instance, 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) and its halogenated analogues show subnanomolar affinity for nAChRs. nih.gov Modifications at the 5- or 6-position of the pyridine ring can be well-tolerated, leading to Ki values as low as 11 pM. nih.gov Similarly, epibatidine (B1211577), a potent nicotinic agonist containing a 6-chloro-3-pyridyl moiety, binds with extremely high affinity to neuronal nAChRs, with Ki values in the picomolar range for some subtypes. nih.gov The introduction of a 3-pyridyl ring onto other scaffolds can confer potent affinity for the α4β2 subtype. nih.gov
The diethylcarbamate portion of "this compound" would serve as the cationic head, a feature necessary for nAChR agonism. However, SAR studies indicate that the nature of the substituent on the basic nitrogen is critical. While small alkyl groups are often tolerated, bulkier groups like a carbamate can sometimes lead to a loss of binding affinity or a switch from agonist to antagonist activity. nih.gov Nonetheless, the potent and established role of the 3-pyridyl group as a primary pharmacophore for nAChR agonism suggests that this compound could interact with these receptors, with its specific activity profile (agonist, partial agonist, or antagonist) being dependent on its conformational fit within the receptor's binding site.
Table 3: Binding Affinities of Selected 3-Pyridyl Compounds at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | nAChR Subtype | Binding Affinity (Ki) | Source(s) |
|---|---|---|---|
| Epibatidine | Human α3 | 0.6 pM | nih.gov |
| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine | α4β2* | 0.12 nM | acs.org |
| 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine | α4β2* | 0.35 nM | acs.org |
| 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) analogue | Rat brain nAChRs | 11 - 210 pM | nih.gov |
| 3-(anilino)pyridine derivative | α4β2 | 0.0598 nM | unimi.it |
| 3-(anilino)pyridine derivative | α3β4 | 2.2 nM | unimi.it |
Structure Activity Relationship Sar Studies of 3 Pyridyl Diethylcarbamate Analogues
Elucidation of Key Structural Elements Contributing to Biological Activity
The biological activity of 3-pyridyl diethylcarbamate analogues is intrinsically linked to several key structural features. The core structure can be divided into the aromatic pyridine (B92270) ring, the carbamate (B1207046) functional group, and the N-alkyl substituents. SAR studies reveal that each of these components plays a distinct and critical role.
The Pyridine Ring: The pyridine ring serves as the core scaffold of the molecule. blogspot.com Its aromatic nature is essential for interactions within the active site of target enzymes like acetylcholinesterase (AChE). The position of the nitrogen atom in the ring is a critical determinant of activity. Comparative studies on different inhibitor scaffolds have shown that substituting a 2-pyridyl group with a 3-pyridyl or 4-pyridyl analogue can lead to a significant loss of potency, highlighting the specific electronic and steric requirements of the enzyme's active site. researchgate.net For cholinesterase inhibitors like the closely related pyridostigmine, the pyridyl moiety is essential for its pharmacological activity. blogspot.com
The Carbamate Group: The carbamate moiety (-OC(O)NR₂) is a well-established pharmacophore for cholinesterase inhibitors. gpatindia.com It acts as a carbamoylating agent, transferring the diethylcarbamoyl group to a serine residue within the enzyme's active site. This covalent modification is more stable than the acetylation that occurs with the natural substrate, acetylcholine (B1216132), leading to a longer-lasting inhibition of the enzyme. The presence and proper orientation of this ester group are therefore fundamental to the mechanism of action and potency. blogspot.comgpatindia.com
The N,N-Diethyl Groups: The alkyl substituents on the carbamate nitrogen directly influence the compound's inhibitory profile. The size and length of these alkyl chains can impact potency, selectivity, and duration of action. blogspot.com While general SAR for carbamates indicates that variation in N-alkyl chain length influences AChE inhibition, a flexible chain is considered necessary for activity. gpatindia.com For N-alkylpiperidine carbamates, the nature of the N-alkyl group was found to be critical for modulating inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
The following table summarizes the importance of these key structural elements.
| Structural Element | Contribution to Biological Activity | Source |
| 3-Pyridyl Ring | Serves as the core aromatic scaffold; nitrogen position is critical for enzyme active site interaction. | blogspot.comresearchgate.net |
| Carbamate Moiety | Acts as the "warhead" for carbamoylation of the enzyme's serine residue, leading to inhibition. | blogspot.comgpatindia.com |
| N,N-Diethyl Groups | Modulates potency and selectivity; the size and flexibility of the alkyl groups influence binding and reactivity. | blogspot.comgpatindia.comnih.gov |
Correlation of Molecular Conformation with Specific Activities
The three-dimensional arrangement of a molecule, or its conformation, is pivotal for its interaction with a biological target. For this compound analogues, the relative orientation of the pyridine ring and the carbamate group dictates how effectively the molecule can fit into and interact with the active site of an enzyme.
Studies on related pyridyl carbamates have demonstrated the importance of specific conformations. The planarity of the pyridine ring allows for potential π-stacking interactions within the enzyme's active site. nih.gov The conformation of the carbamate group itself, including the torsional angles between the pyridyl ring and the carbonyl group, as well as the orientation of the N,N-diethyl substituents, is crucial. A flexible alkyl chain on the carbamate is generally considered necessary for optimal activity, allowing the molecule to adopt the most favorable conformation for binding. gpatindia.comnih.gov
X-ray crystallography studies of isostructural N-(pyridin-3-yl)carbamate monohydrates reveal how intermolecular forces, particularly hydrogen bonding, can dictate the solid-state conformation. In these structures, primary aggregation involves cyclic amide-water-pyridine moieties forming dimers, which then extend into two-dimensional sheets through further hydrogen bonding with the carbonyl oxygen. This demonstrates the strong influence of the pyridine nitrogen and carbamate group in directing intermolecular assembly, which can be extrapolated to understand the non-covalent interactions that stabilize the inhibitor within the enzyme's binding pocket prior to carbamoylation.
Rational Design and Synthesis of Analogues Based on SAR Data
The insights gained from SAR studies provide a direct blueprint for the rational design of new, potentially more effective analogues. The goal is to systematically modify the parent structure of this compound to enhance desired properties such as potency, selectivity, or metabolic stability. nih.govnih.gov
Design Strategies:
Modification of the Pyridine Ring: Based on the knowledge that the nitrogen position is critical, analogues with substituents on the pyridine ring could be designed to probe for additional favorable interactions. For instance, adding small, electron-donating groups might enhance binding affinity.
Varying N-Alkyl Substituents: A key strategy involves modifying the N-alkyl groups of the carbamate. SAR data often shows that there is an optimal chain length for these substituents. nih.gov A series of analogues could be synthesized where the ethyl groups are replaced with methyl, propyl, or isopropyl groups to determine the optimal steric and hydrophobic properties for enzyme inhibition.
Altering the Linker: The length and flexibility of any linker chain between the pyridine ring and the carbamate could be modified. However, in this compound, the linkage is a direct ester bond. In more complex analogues, inserting methylene (B1212753) units could be explored. nih.gov
Synthetic Approaches: The synthesis of such analogues typically involves standard chemical transformations. A common method for preparing aryl carbamates is the reaction of the corresponding phenol (B47542) (in this case, 3-hydroxypyridine) with a carbamoyl (B1232498) chloride (diethylcarbamoyl chloride) in the presence of a base. gpatindia.com
An illustrative synthetic scheme is as follows: 3-Hydroxypyridine (B118123) + Diethylcarbamoyl Chloride → this compound
By starting with substituted 3-hydroxypyridines or by using different N,N-dialkylcarbamoyl chlorides, a diverse library of analogues can be generated for biological testing, allowing for a systematic exploration of the SAR. nih.gov
The following table outlines a hypothetical design strategy based on SAR principles.
| Analogue Modification | Rationale based on SAR | Expected Outcome |
| Replace N,N-diethyl with N,N-dimethyl | To mimic the structure of Pyridostigmine and assess the effect of smaller alkyl groups. blogspot.com | Potentially altered potency and selectivity profile. |
| Replace N,N-diethyl with N,N-dipropyl | To explore the effect of increased alkyl chain length and hydrophobicity. nih.gov | Possible increase or decrease in potency depending on the size of the enzyme's binding pocket. |
| Add a methyl group at the C-6 position of the pyridine ring | To probe for steric or hydrophobic interactions in the region of the pyridine ring. | May enhance binding affinity if a corresponding pocket exists. |
| Change pyridyl isomer from 3-pyridyl to 2-pyridyl or 4-pyridyl | To confirm the positional importance of the pyridine nitrogen for activity. researchgate.net | Expected decrease in potency based on data from other inhibitor classes. researchgate.net |
Computational Approaches to SAR Analysis and Prediction
Computational chemistry provides powerful tools to analyze and predict the SAR of this compound analogues, complementing experimental data and guiding the rational design of new compounds. plos.org
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. plos.orgrsc.org For a set of this compound analogues, molecular descriptors representing physicochemical properties (e.g., lipophilicity, electronic properties) and structural features are calculated. These descriptors are then used to develop a regression model. For example, a QSAR model for carbamate inhibitors might identify descriptors like the Connolly accessible area and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) as being highly correlated with biological activity. plos.org Such models can then be used to predict the activity of novel, unsynthesized analogues.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its molecular target. For this compound, docking into the active site of acetylcholinesterase can reveal key interactions. It can show how the pyridine ring fits into the gorge of the enzyme, how the diethylamino groups occupy hydrophobic pockets, and how the carbamoyl carbonyl is positioned relative to the catalytic serine residue for reaction. Docking studies can help rationalize why, for example, a 3-pyridyl isomer is more or less active than a 2-pyridyl or 4-pyridyl isomer. nih.gov
Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR method that generates a 3D grid around a set of aligned molecules and calculates steric and electrostatic fields at each grid point. nih.govresearchgate.net The resulting field values are then correlated with biological activity. The output is a 3D contour map that visually indicates regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity. This provides a detailed, three-dimensional picture of the SAR, guiding specific structural modifications to optimize interactions with the target. For instance, a CoMFA model might show a region where a positive electrostatic potential is favorable, suggesting that adding an electron-withdrawing group to the pyridine ring at that position could enhance potency. nih.gov
These computational methods, when used in conjunction, provide a robust framework for understanding the complex interplay between molecular structure and biological function, thereby accelerating the development of improved this compound-based compounds. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 3-Pyridyl diethylcarbamate is geared towards developing greener, more efficient, and economically viable methods. Current research in the broader field of carbamate (B1207046) synthesis highlights several promising avenues that could be adapted for this specific compound. A key goal is to move away from hazardous reagents like phosgene (B1210022) and to utilize renewable resources. nih.gov
One of the most promising sustainable approaches is the direct use of carbon dioxide (CO₂), a renewable and non-toxic C1 source, in conjunction with amines and alcohols. organic-chemistry.orgorganic-chemistry.org Research has demonstrated the feasibility of three-component coupling of amines, CO₂, and halides to form carbamates under mild conditions. organic-chemistry.org Future investigations could optimize a similar one-pot synthesis for this compound, potentially using 3-hydroxypyridine (B118123), diethylamine (B46881), and CO₂. The development of catalyst systems, such as those using cesium carbonate or DBU, that can efficiently facilitate this transformation at low CO₂ concentrations is a significant area of interest. organic-chemistry.orgorganic-chemistry.org
Another avenue involves metal-free catalytic systems to avoid contamination of the final product and reduce environmental impact. For instance, the dehydration of an in-situ formed carbamic acid intermediate using activated sulfonium (B1226848) reagents presents a metal-free route to isocyanates, which can then be trapped by alcohols to yield carbamates. organic-chemistry.org The application of photocatalysis is also an emerging area, where visible light could be used to drive the synthesis under ambient conditions, further enhancing the sustainability of the process. organic-chemistry.org
The table below summarizes potential future synthetic strategies compared to traditional methods.
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
| CO₂-Based Synthesis | Utilizes carbon dioxide, an amine, and an alcohol. | Renewable feedstock, reduced toxicity, potential for atom economy. | Catalyst development, optimization for heterocyclic substrates. |
| Metal-Free Catalysis | Avoids transition metal catalysts. | Reduced product contamination, lower environmental impact. | Exploring novel organocatalysts and reaction conditions. |
| Photocatalysis | Uses light to drive the reaction. | Mild reaction conditions (ambient temperature/pressure), sustainable energy source. | Development of suitable photosensitizers and reactor design. |
| One-Pot Procedures | Combines multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste, and lower operational costs. | Optimization of reaction sequences for O-aryl carbamates. organic-chemistry.org |
These innovative synthetic strategies represent a shift towards more environmentally benign chemical manufacturing, which will be crucial for the future production and application of this compound.
Development of Advanced Computational Models for Predictive Research
Computational chemistry and in silico modeling are set to revolutionize the study of this compound by enabling the prediction of its properties, interactions, and potential toxicities before synthesis. These models can significantly accelerate research and reduce the reliance on expensive and time-consuming experimental work.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are powerful tools for future research. By analyzing a dataset of related carbamate compounds, QSAR models can be developed to predict the biological activity of novel derivatives of this compound, for instance, as an enzyme inhibitor. plos.orgnih.gov Such models identify key molecular descriptors—like electronic properties (e.g., HOMO/LUMO energies), steric factors, and hydrophobicity—that correlate with activity, thereby guiding the design of more potent analogues. plos.orgplos.org Similarly, QSTR models can predict potential toxicity by correlating structural features with toxicological endpoints, offering a proactive approach to safety assessment. mdpi.comresearchgate.net
Molecular docking and dynamics simulations provide atomic-level insights into how this compound might interact with biological targets, such as enzymes like acetylcholinesterase or carbonic anhydrase. nih.govnih.govnih.gov Docking studies can predict the preferred binding pose and estimate the binding affinity, helping to identify potential biological targets. researchgate.netphyschemres.org Subsequent molecular dynamics (MD) simulations, often run over hundreds of nanoseconds, can then be used to assess the stability of the ligand-protein complex, providing a more dynamic and realistic picture of the molecular interactions. nih.govnih.gov
Density Functional Theory (DFT) calculations will be instrumental in understanding the fundamental electronic structure and reactivity of this compound. mdpi.commdpi.com These quantum mechanical methods can be used to calculate a wide range of molecular properties, as detailed in the table below.
| Computational Method | Application for this compound | Predicted Outputs |
| QSAR/QSTR | Predict biological activity and toxicity of new derivatives. | pIC₅₀ values, LD₅₀ values, correlation of molecular descriptors with activity/toxicity. plos.orgmdpi.com |
| Molecular Docking | Identify potential biological targets and predict binding modes. | Binding affinity (kcal/mol), interaction types (H-bonds, hydrophobic), binding pose. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Assess the stability of ligand-target complexes over time. | Conformational changes, RMSD/RMSF values, interaction stability. nih.gov |
| DFT Calculations | Determine electronic properties and reactivity. | HOMO/LUMO energies, molecular electrostatic potential (MEP), bond energies, reaction pathways. mdpi.com |
The application of these computational tools will enable a "design-test-redesign" cycle that is performed largely in silico, making the discovery and optimization process for this compound and its derivatives more efficient and targeted.
Investigation of Undiscovered Mechanistic Aspects in Chemical and Biological Systems
While the structure of this compound is known, the intricate details of its mechanisms of action in both chemical and biological contexts remain largely unexplored. Future research will focus on elucidating these pathways to better understand its reactivity and biological effects.
In biological systems, a key area of investigation is the potential for this compound to act as a covalent inhibitor of enzymes, particularly serine hydrolases. Carbamates are known to inhibit these enzymes by carbamylating the active site serine residue, forming a stable covalent bond that inactivates the enzyme. nih.gov The mechanism of inhibition of fatty acid amide hydrolase (FAAH) by carbamates has been studied, revealing the covalent modification of its catalytic triad. nih.govrsc.org Future studies on this compound could employ a combination of biochemical assays, mass spectrometry, and X-ray crystallography to identify specific enzyme targets and confirm the covalent modification mechanism. Quantum Mechanics/Molecular Mechanics (QM/MM) modeling can further clarify the reaction steps, such as the deprotonation of the serine nucleophile, which is critical for the carbamylation process. rsc.orgresearchgate.net
Beyond enzyme inhibition, the photochemical reactivity of pyridyl-containing carbamates is another emerging research avenue. Studies on related p-pyridinyl oxime carbamates have shown that they can be activated by UV light to generate radicals capable of cleaving DNA. nih.gov Investigating the photostability and photochemical reaction pathways of this compound could uncover novel applications, for example, as photosensitizers or photobase generators. nih.gov Theoretical calculations can be employed to predict bond dissociation energies and map out potential photochemical degradation pathways. nih.gov
Additionally, the metabolic fate of this compound is a critical, yet unknown, aspect. Research is needed to identify the metabolic pathways involved in its breakdown within biological systems, the enzymes responsible (e.g., cytochrome P450s), and the structure of any resulting metabolites. This is crucial for a complete understanding of its biological activity profile.
Integration of Multidisciplinary Approaches for Comprehensive Understanding of this compound
A truly comprehensive understanding of this compound will require breaking down traditional scientific silos and integrating knowledge from multiple disciplines. Future research will benefit from a systems-level approach that combines chemistry, biology, toxicology, and computational science.
A systems biology approach can provide a holistic view of the effects of this compound on a biological organism. nih.gov Rather than focusing on a single target, techniques like transcriptomics, proteomics, and metabolomics can reveal global changes in gene expression, protein levels, and metabolite concentrations following exposure to the compound. nih.govnih.gov This can help to build interaction networks, identify off-target effects, and uncover novel mechanisms of action that would be missed by more targeted approaches. nih.gov
Predictive toxicology, using what are termed New Approach Methodologies (NAMs), will be central to building a comprehensive safety profile. nih.gov This involves integrating data from high-throughput in vitro assays (e.g., using cell lines or organ-on-a-chip models) with in silico models like QSTR and physiologically based pharmacokinetic (PBPK) modeling. nih.govnih.govresearchgate.net PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, providing a crucial link between in vitro data and in vivo outcomes. nih.gov
The synergy between synthetic chemistry and chemical biology will also be vital. The development of chemical probes based on the this compound scaffold can help to identify and validate its biological targets. For example, incorporating a "click chemistry" handle or a photo-affinity label into the molecule would allow researchers to "fish" for its binding partners in a complex biological sample, providing direct evidence of its molecular interactions. nih.gov This integrated strategy moves beyond simply synthesizing a compound to using it as a tool to probe biological systems.
This multidisciplinary integration promises a more nuanced and complete picture of this compound, from its fundamental chemical properties to its complex interactions within a living system.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-pyridyl diethylcarbamate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves carbamate bond formation between 3-pyridinol and diethylcarbamoyl chloride. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For yield optimization, monitor reaction progress using TLC or HPLC and adjust catalyst loading (e.g., triethylamine as a base). Spectroscopic validation (¹H/¹³C NMR, IR) is critical to confirm structure .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity. Stability studies require accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by mass spectrometry (HRMS-ESI) to detect decomposition products like pyridinol or carbamic acid derivatives. For long-term storage, recommend inert atmospheres (argon) and low temperatures (–20°C) to prevent hydrolysis .
Advanced Research Questions
Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix effects (e.g., ion suppression in LC-MS/MS) are common. Use isotope-labeled internal standards (ISTDs) such as deuterated analogs to normalize recovery rates. Solid-phase extraction (SPE) with C18 cartridges improves selectivity. Validate methods via spike-recovery experiments in plasma/urine, ensuring limits of detection (LOD) < 1 ng/mL and precision (CV < 15%) .
Q. How does this compound interact with biological targets, and what experimental designs are suitable for elucidating its metabolic pathways?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis). Use LC-HRMS for untargeted metabolomics, focusing on adducts like [M+H]+ or [M+Na]+. For receptor-binding studies, employ surface plasmon resonance (SPR) or fluorescence polarization assays with purified proteins (e.g., acetylcholinesterase). Dose-response curves (IC₅₀/EC₅₀) should include positive/negative controls .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate data using multiple techniques:
- 13C NMR : Compare chemical shifts (δ) of the carbamate carbonyl (≈155–160 ppm) and pyridyl carbons (≈120–150 ppm) with literature.
- IR : Confirm N-H stretches (≈3465 cm⁻¹) and carbonyl vibrations (≈1690 cm⁻¹).
Discrepancies may arise from solvent polarity or crystallinity; repeat measurements in standardized conditions (e.g., CDCl₃ for NMR, KBr pellets for IR) .
Experimental Design & Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in in vitro assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report Hill slopes and 95% confidence intervals for EC₅₀/IC₅₀ values. For high-throughput screens, apply Z’-factor calculations to validate assay robustness. Include replicates (n ≥ 3) and ANOVA for inter-group comparisons .
Q. How should researchers address batch-to-batch variability in synthesized this compound?
- Methodological Answer : Implement quality control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
